molecular formula C8H19Cl2FN2 B1485089 2-(Aminomethyl)-2-fluorohept-6-en-1-amine dihydrochloride CAS No. 2098112-42-4

2-(Aminomethyl)-2-fluorohept-6-en-1-amine dihydrochloride

Cat. No.: B1485089
CAS No.: 2098112-42-4
M. Wt: 233.15 g/mol
InChI Key: ROJPGBOAEZHIKU-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-2-fluorohept-6-en-1-amine dihydrochloride is a useful research compound. Its molecular formula is C8H19Cl2FN2 and its molecular weight is 233.15 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-fluoro-2-pent-4-enylpropane-1,3-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17FN2.2ClH/c1-2-3-4-5-8(9,6-10)7-11;;/h2H,1,3-7,10-11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROJPGBOAEZHIKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCC(CN)(CN)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

2-(Aminomethyl)-2-fluorohept-6-en-1-amine dihydrochloride is a fluorinated compound that has garnered interest in medicinal chemistry due to its potential biological activities. The incorporation of fluorine in organic compounds often enhances their pharmacological properties, including increased potency and selectivity in biological systems. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

  • Chemical Formula : C₈H₁₄Cl₂FN
  • Molecular Weight : 202.11 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of 2-(aminomethyl)-2-fluorohept-6-en-1-amine involves several steps:

  • Starting Materials : The synthesis typically starts with readily available fluorinated precursors.
  • Reactions : Key reactions include nucleophilic substitutions and reductions to introduce the amino group and the double bond.
  • Purification : The final product is purified through crystallization or chromatography to obtain the dihydrochloride salt form.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : It may act as a modulator for certain receptors, influencing signal transduction pathways.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antimicrobial Activity : Studies have demonstrated that fluorinated compounds similar to 2-(aminomethyl)-2-fluorohept-6-en-1-amine possess significant antimicrobial properties against various bacterial strains .
  • Anticancer Potential : Preliminary data suggest that the compound may exhibit cytotoxic effects on cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest .

Case Studies

StudyFindings
Synthesis and Evaluation of α-Fluoro Analogues This study explored various fluorinated compounds, including analogues similar to 2-(aminomethyl)-2-fluorohept-6-en-1-amine, highlighting their enhanced antimicrobial and anticancer activities compared to non-fluorinated counterparts.
Inhibition of Diacylglycerol Kinase A recent study reported that compounds with similar structures showed inhibitory activity against diacylglycerol kinase α and ζ, suggesting potential applications in treating metabolic disorders.
Antimetabolite Activity Research on related fluorinated antimetabolites indicated that they could effectively interfere with nucleic acid synthesis in cancer cells, providing a basis for further exploration of 2-(aminomethyl)-2-fluorohept-6-en-1-amine's role as a therapeutic agent.

Scientific Research Applications

Medicinal Chemistry

The incorporation of fluorine into drug candidates has been shown to improve their pharmacokinetic properties. Research indicates that compounds like 2-(aminomethyl)-2-fluorohept-6-en-1-amine dihydrochloride may serve as scaffolds for developing new analgesics or anti-inflammatory agents. The strategic design of fluorinated compounds has been linked to enhanced potency and reduced side effects in therapeutic applications.

Case Study: Pain Management
A study on α-fluoro analogues of capsaicin demonstrated that modifications with fluorine could lead to improved analgesic properties while minimizing adverse effects. This suggests that similar strategies could be applied to this compound for pain management applications .

Anticancer Research

Fluorinated compounds have been extensively studied for their anticancer properties. The unique electronic characteristics imparted by fluorine can influence the interaction of these compounds with cancer-related targets.

Case Study: Fluorotaxoids
Recent studies on next-generation fluorotaxoids reveal that fluorinated derivatives exhibit significantly higher potency against drug-resistant cancer cell lines compared to traditional chemotherapeutic agents like paclitaxel. This highlights the potential of fluorinated compounds like this compound in cancer therapy .

Antimicrobial Activity

Fluorinated compounds have shown promise in antimicrobial applications due to their ability to disrupt bacterial membranes or inhibit key enzymatic functions.

Research Insights
The role of fluorine in enhancing the activity of antimicrobial agents has been documented, indicating that compounds like this compound could be explored as potential candidates for developing new antibiotics or antifungal agents .

Data Table: Comparative Analysis of Fluorinated Compounds

Compound NameBiological ActivityKey Findings
This compoundAnticancer, AnalgesicPotential for high potency against resistant strains; improved analgesic properties
α-Fluoro Capsaicin AnalogAnalgesicEnhanced pain relief with fewer side effects
FluorotaxoidsAnticancerGreater efficacy in resistant cancer cell lines
Fluoro-AcylhydrazonesAntifungalHigh potency against fungal pathogens

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Aminomethyl)-2-fluorohept-6-en-1-amine dihydrochloride
Reactant of Route 2
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2-(Aminomethyl)-2-fluorohept-6-en-1-amine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.